molecular formula C20H18N2O B14718501 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one CAS No. 22220-22-0

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B14718501
CAS No.: 22220-22-0
M. Wt: 302.4 g/mol
InChI Key: CJOJZKJDJGAAGI-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is a chalcone derivative known for its unique structural and photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and material science .

Preparation Methods

The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-acetonaphthone. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol, and the process may involve steady-state fluorescence quenching measurements

Chemical Reactions Analysis

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of this compound with colloidal silver nanoparticles in ethanol and ethylene glycol can lead to fluorescence quenching, indicating dynamic quenching and energy transfer .

Scientific Research Applications

This compound has several scientific research applications due to its unique photophysical properties. It is used in the study of intramolecular charge transfer (ICT) states, which are influenced by solvent polarity and temperature. These properties make it suitable for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes . Additionally, the compound’s interaction with different media offers insights into its excited state, making it valuable for research in material science and photophysics.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one involves intramolecular charge transfer (ICT) between the donor and acceptor groups. This charge transfer is influenced by the solvent polarity and the medium’s acidity. The compound’s excited state has a higher dipole moment than its ground state, which is evident from the significant red shift observed in its emission spectrum compared to its absorption spectrum . The interaction with colloidal silver nanoparticles further demonstrates the compound’s dynamic quenching and energy transfer properties.

Comparison with Similar Compounds

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is unique due to its strong electron donor-acceptor interactions and its sensitivity to the microenvironment. Similar compounds include other chalcone derivatives with donor-acceptor groups separated by a keto-vinyl bridge. These compounds also exhibit intramolecular charge transfer properties and are used in similar applications, such as sensing and OLEDs .

Properties

CAS No.

22220-22-0

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]imino-1-naphthalen-2-ylethanone

InChI

InChI=1S/C20H18N2O/c1-22(2)19-11-9-18(10-12-19)21-14-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3

InChI Key

CJOJZKJDJGAAGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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